![molecular formula C20H22N4O3S2 B2495357 Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate CAS No. 497082-09-4](/img/structure/B2495357.png)
Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate
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Overview
Description
Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate is a compound with the molecular formula C20H22N4O3S2. It has an average mass of 430.544 Da and a monoisotopic mass of 430.113342 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a related compound, has been synthesized by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-2-yl group, which is a bicyclic entity consisting of a thiophene and a pyrimidine ring fused together . The molecule also contains an amino group (NH2), a sulfanyl group (SH), and an ester group (COOEt), which can participate in various chemical reactions .Chemical Reactions Analysis
The compound is polyfunctional, possessing both nucleophilic and electrophilic properties. The NH2 group is a typical nucleophilic position, while the ester carbonyl is an electrophilic position . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .Physical And Chemical Properties Analysis
The compound is a white to off-white powder with a sweet aroma . It is soluble in 0.26 mM phosphate buffer at pH 7.1 and in propylene glycol . The compound has a molecular weight of 231.7 .Scientific Research Applications
Anti-Proliferative Properties
This compound is a structural analog of quinazolines and has shown anti-proliferative properties in in vitro breast cancer models . The anti-proliferative potential of the compounds was investigated on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells) .
Anti-Tumor Properties
The compound has been studied for its anti-tumor properties. The results indicate that the tested compounds are not cytotoxic or phototoxic, and that they are appropriate to be studied for their anti-proliferative and anti-tumor properties .
Pharmacological Interest
The creation of new 2-alkyl derivatives of ethyl 4-aminothienopyrimidine-6-carboxylates for the study of their anti-proliferative properties is of great pharmacological interest .
Chemistry
The compound has been used in the study of generating hybrid molecules by introducing an amino group in the 4th position of the thieno [2,4-d]pyrimidine nucleus, as well as to induce ethoxycarbonyl and methyl groups in the thiophene ring .
Antimicrobial Activity
Although not directly related to the exact compound , similar compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
Proton Exchange
Again, not directly related to the exact compound , but similar compounds have been used in studies involving proton exchange with D2O .
Future Directions
properties
IUPAC Name |
ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-27-19(26)13-5-7-14(8-6-13)22-15(25)9-10-28-20-23-17(21)16-11(2)12(3)29-18(16)24-20/h5-8H,4,9-10H2,1-3H3,(H,22,25)(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQSBUBEKSOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=C3C(=C(SC3=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate |
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